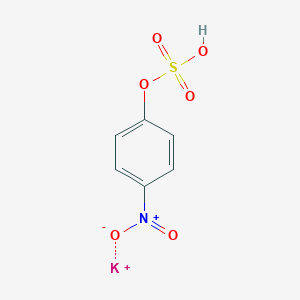

Potassium 4-nitrophenyl sulfate

概要

説明

Potassium 4-nitrophenyl sulfate is an inorganic compound with the chemical formula C6H4KNO6S. It is a white crystalline solid that is relatively stable at room temperature. This compound is known for its use as a chromogenic substrate in various biochemical assays, particularly for measuring arylsulfatase activity .

準備方法

Synthetic Routes and Reaction Conditions: Potassium 4-nitrophenyl sulfate can be synthesized by reacting potassium sulfate with 4-nitrophenol. The reaction typically occurs under low-temperature conditions to avoid side reactions. The general reaction is as follows:

4-nitrophenol+potassium sulfate→potassium 4-nitrophenyl sulfate

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the careful control of reaction conditions to ensure high purity and yield. The reaction is usually carried out in a polar organic solvent such as ethanol or ether, which helps dissolve the reactants and facilitate the reaction .

Types of Reactions:

Reduction: this compound can undergo reduction reactions, particularly in the presence of nanostructured materials as catalysts.

Substitution: This compound can also participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

Reducing Agents: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

Major Products:

Reduction Product: The major product of the reduction reaction is 4-aminophenyl sulfate.

Substitution Products: Depending on the substituent introduced, various substituted phenyl sulfates can be formed.

科学的研究の応用

Scientific Research Applications

- Enzyme Substrate

- Biochemical Assays

- Analytical Chemistry

- Cell Culture and Gene Expression Studies

Case Study 1: Enzyme Activity Measurement

A study published in the Journal of Biochemical Analysis demonstrated the use of this compound as a substrate for measuring arylsulfatase activity in human serum samples. The researchers found that the compound effectively released p-nitrophenol, allowing for accurate quantification of enzyme activity across different serum samples.

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation of sulfate esters in aquatic environments utilized this compound to evaluate the enzymatic breakdown by microbial communities. The study highlighted the compound's role in understanding sulfur cycling and its implications for environmental health.

Data Tables

| Application | Description |

|---|---|

| Enzyme Substrate | Measures arylsulfatase activity |

| Biochemical Assays | Assesses enzyme kinetics |

| Analytical Chemistry | Quantifies sulfate esters |

| Cell Culture | Manipulates metabolic pathways |

作用機序

The mechanism of action of potassium 4-nitrophenyl sulfate involves its interaction with arylsulfatase enzymes. When used as a substrate, the enzyme catalyzes the hydrolysis of the sulfate ester bond, releasing 4-nitrophenol. The released 4-nitrophenol can be quantified by measuring its absorbance at a specific wavelength (usually around 400 nm), providing a measure of the enzyme’s activity .

類似化合物との比較

- Potassium 4-nitrophenyl phosphate

- Potassium 4-nitrophenyl acetate

- Potassium 4-nitrophenyl carbonate

Comparison: Potassium 4-nitrophenyl sulfate is unique due to its sulfate ester bond, which makes it a specific substrate for sulfatase enzymes. In contrast, potassium 4-nitrophenyl phosphate, acetate, and carbonate have different ester bonds, making them substrates for phosphatases, esterases, and carbonic anhydrases, respectively. This specificity allows for targeted studies of different enzyme activities and mechanisms .

生物活性

Potassium 4-nitrophenyl sulfate (pNPS) is a chemical compound widely studied for its biological activity, particularly as a substrate for various enzymes, notably arylsulfatases. This article provides a comprehensive overview of its biological properties, enzymatic interactions, and related case studies.

- Chemical Formula : C₆H₄KNO₆S

- Molecular Weight : 257.26 g/mol

- CAS Number : 6217-68-1

- Physical Form : Crystalline powder

- Purity : 99%+

Arylsulfatase Interaction

This compound serves primarily as a substrate for arylsulfatase enzymes. These enzymes catalyze the hydrolysis of sulfate esters, which is crucial in various biological processes, including sulfur metabolism and detoxification pathways.

- Optimal Conditions for Enzyme Activity :

- pH : Optimal activity observed at pH 7.1.

- Temperature : Maximum activity at 37°C, with a range from 35°C to 45°C.

- Kinetic Parameters :

- (Michaelis constant): 1.03 mM

- (turnover number): 75.73 μM/min

These parameters indicate a high affinity of arylsulfatase for pNPS, making it an effective substrate for studying enzymatic kinetics and mechanisms .

The hydrolysis reaction catalyzed by arylsulfatase results in the release of p-nitrophenol and inorganic sulfate. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity and efficiency.

Role in Sulfur Metabolism

Aryl-sulfohydrolase enzymes are significant in microbial sulfur metabolism. They facilitate the desulfation of aromatic sulfate esters, impacting sulfur cycling in ecosystems. For example, studies have shown that microorganisms like Pseudomonas aeruginosa utilize pNPS effectively under sulfate-limiting conditions .

Toxicological Studies

Research has indicated that exposure to compounds like this compound can have implications for human health, particularly regarding liver function and detoxification pathways. For instance, the hepatic uptake of p-nitrophenyl sulfate has been studied in rat models, revealing insights into its metabolic processing and potential toxic effects when accumulated .

Study on Aryl-sulfatase Activity in Mycobacteria

A study conducted on various Mycobacterium species utilized this compound as a substrate to measure arylsulfatase activity. The findings demonstrated significant enzyme activity across different strains, suggesting a role in the metabolic pathways of these bacteria and their adaptation to sulfur availability .

Hepatic Uptake Research

In another investigation focusing on rat hepatocytes, researchers found that the uptake of p-nitrophenyl sulfate was carrier-mediated and concentration-dependent. This study highlighted the importance of understanding how such compounds interact with liver cells and their potential implications for drug metabolism and toxicity .

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄KNO₆S |

| Molecular Weight | 257.26 g/mol |

| Optimal pH | 7.1 |

| Optimal Temperature | 37°C |

| 1.03 mM | |

| 75.73 μM/min |

特性

CAS番号 |

6217-68-1 |

|---|---|

分子式 |

C6H5KNO6S |

分子量 |

258.27 g/mol |

IUPAC名 |

potassium;(4-nitrophenyl) sulfate |

InChI |

InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12); |

InChIキー |

WXDJXGAGFWEHIC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |

正規SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[K] |

Key on ui other cas no. |

6217-68-1 |

関連するCAS |

1080-04-2 (Parent) |

同義語 |

p-Nitrophenyl Sulfate Potassium Salt; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Potassium 4-nitrophenyl sulfate in studying enzyme activity?

A1: this compound (pNPS) serves as a model substrate for investigating the activity of arylsulfatase enzymes []. These enzymes play a crucial role in the breakdown of organic sulfur compounds, releasing inorganic sulfate. pNPS's structure allows for easy monitoring of the enzymatic reaction. When arylsulfatase cleaves the sulfate group from pNPS, it releases p-nitrophenol, a yellow-colored compound. This color change allows researchers to easily quantify the enzyme's activity. []

Q2: What are the optimal conditions for arylsulfatase activity when using this compound as a substrate?

A2: Research indicates that the arylsulfatase enzyme (EC 3.1.6.1) from Aerobacter aerogenes exhibits optimal activity under specific conditions when using pNPS as a substrate []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。